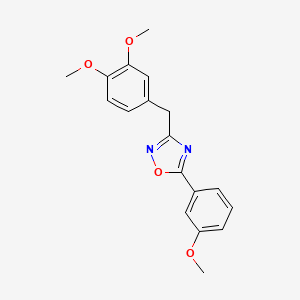
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and was found to have anti-tumor activity in preclinical studies. Since then, numerous studies have been conducted to investigate the mechanism of action and potential therapeutic applications of DMXAA.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. This compound has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. This compound has also been shown to induce tumor cell death through a process called apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to increase blood flow to tumors, which may enhance the delivery of other cancer drugs. This compound has also been shown to induce the production of nitric oxide, which has a number of physiological effects, including the dilation of blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. This compound has also been shown to enhance the activity of other cancer drugs, which may increase their effectiveness. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. This compound has also been shown to have varying levels of activity depending on the type of cancer cell line being studied.
Zukünftige Richtungen
There are a number of future directions for research on 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the development of new cancer drugs. Finally, there is a need for further clinical trials to investigate the safety and efficacy of this compound in humans.
Synthesemethoden
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3-(3,4-dimethoxyphenyl)hydrazine. This intermediate is then reacted with 3-methoxybenzoyl chloride to form this compound. Other methods have also been reported, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. This compound has also been shown to enhance the anti-tumor activity of other cancer drugs, such as cisplatin and paclitaxel.
Eigenschaften
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-21-14-6-4-5-13(11-14)18-19-17(20-24-18)10-12-7-8-15(22-2)16(9-12)23-3/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELDKMJIYQZLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




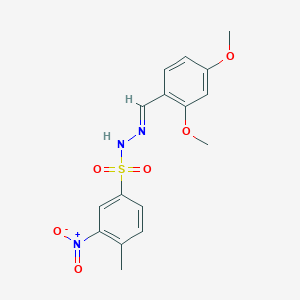
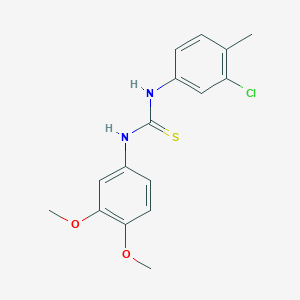
![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)
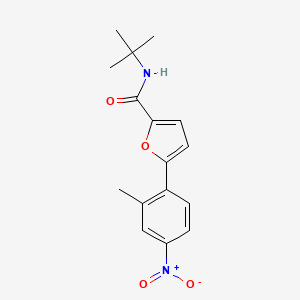
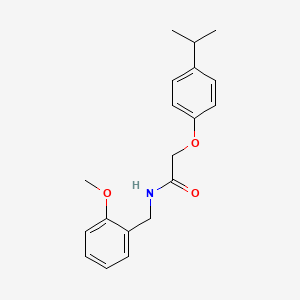

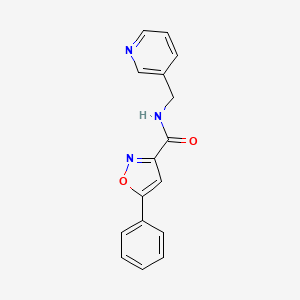
![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)